Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
Ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate (CAS 69785-97-3) is a bicyclic heterocyclic compound with a fused pyrimidine-thiazine core. Its IUPAC name, ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate , reflects its structural features: a pyrimidine ring fused at positions 4 and 5 to a 1,4-thiazine moiety, with an ethoxycarbonyl group at position 6. The molecular formula is C₉H₉N₃O₂S , corresponding to a molecular weight of 223.25 g/mol .
The InChI code (1S/C9H9N3O2S/c1-2-14-9(13)7-4-15-8-6(12-7)3-10-5-11-8/h3-5,12H,2H2,1H3 ) and InChI key (QGKDEUWWLDPBNI-UHFFFAOYSA-N ) provide a standardized representation of its connectivity and stereochemistry. The pyrimidine ring (positions 1–4) is fused to the thiazine ring (positions 5–8), with the ethoxycarbonyl substituent at position 6 introducing steric and electronic effects that influence molecular packing and reactivity.
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate are limited, studies on analogous pyrimidothiazine derivatives offer insights. For example, X-ray diffraction (XRD) analyses of structurally related compounds, such as ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal planar bicyclic systems with minor deviations at sp³-hybridized carbon atoms. In such systems, the six-membered thiazine ring often adopts a sofa conformation , with the ethoxycarbonyl group lying in the plane of the bicyclic framework.
Intermolecular interactions, such as n-π bonding between electronegative atoms (e.g., bromine) and aromatic systems, stabilize crystal packing. For instance, in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, hydrogen-bonded supramolecular arrays form via O–H···O and C–H···O interactions. Similar interactions likely govern the solid-state behavior of ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate, though experimental validation is needed.
Comparative Structural Analysis with Pyrimidothiazine Derivatives
Ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate shares structural motifs with pharmacologically active pyrimidothiazines. The table below highlights key differences between this compound and derivatives reported in recent studies:
Key observations:
- Substituent Effects : Bulkier groups, such as dichlorophenyl carboxamides in , increase steric hindrance and alter electronic properties compared to the simpler ethoxycarbonyl group in the target compound.
- Ring Saturation : Derivatives with saturated thiazine rings (e.g., 3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazines) exhibit reduced planarity, impacting π-π stacking interactions.
- Functional Groups : Ketone or carboxamide substituents enhance hydrogen-bonding potential, influencing solubility and crystal packing.
These structural variations correlate with divergent biological activities. For instance, pyrimido[2,1-b]thiazines with carboxamide groups demonstrate antimicrobial properties, while simpler analogs like ethyl 5H-pyrimido[4,5-b]thiazine-6-carboxylate may serve as intermediates for further functionalization.
Properties
IUPAC Name |
ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-4-15-8-6(12-7)3-10-5-11-8/h3-5,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDEUWWLDPBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498978 | |
| Record name | Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69785-97-3 | |
| Record name | Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent and One-Pot Cyclization Reactions
General Strategy:
The synthesis of fused pyrimido heterocycles often employs multicomponent reactions (MCRs) involving aminopyrimidine derivatives, carbonyl compounds (such as aldehydes or β-diketones), and sulfur-containing reagents like thiourea or isothiocyanates. These reactions proceed via cyclocondensation to form the thiazine ring fused to the pyrimidine core.Ultrasound-Assisted Synthesis:
Ultrasound irradiation has been demonstrated to enhance reaction rates and yields in the synthesis of related pyrimido compounds. For example, ultrasound-assisted one-pot reactions combining aminopyrimidinones, dimedone, and aromatic aldehydes have been used to synthesize pyrimidoquinoline derivatives with good efficiency and environmental benefits, avoiding metallic catalysts and hazardous reagents.Reaction Conditions:
Typical solvents include acetic acid or ethanol. The reaction mixture is stirred at room temperature initially, followed by heating either by reflux or ultrasound irradiation. The progress is monitored by thin-layer chromatography (TLC), and products are isolated by filtration and recrystallization.
Functionalization via Vilsmeier–Haack Reaction
- After initial cyclization, further functionalization such as formylation can be achieved using the Vilsmeier–Haack reagent (prepared from POCl3 and DMF). This introduces aldehyde groups onto the heterocyclic ring system under mild conditions, often enhanced by ultrasonic irradiation.
Summary Table of Preparation Techniques
| Preparation Step | Conditions/Details | Notes |
|---|---|---|
| Multicomponent Reaction | Aminopyrimidinone + β-diketone + aldehyde, acetic acid or ethanol, reflux or ultrasound | One-pot, mild conditions, catalyst-free |
| Cyclization to form fused ring | Thiourea or isothiocyanate as sulfur source | Forms pyrimido-thiazine core |
| Functionalization (optional) | Vilsmeier–Haack reaction (POCl3 + DMF), ultrasound | Introduces aldehyde groups |
| Stock solution preparation | Dissolve in DMSO, heat to 37°C, sonicate | Use aliquots, avoid repeated freeze-thaw |
| In vivo formulation | DMSO master solution + PEG300 + Tween 80 + water or corn oil | Ensure clear solution before next solvent addition |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities.
Pyrimidopyrimidines: These compounds have two fused pyrimidine rings and are known for their chemical and biological significance.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and have unique chemical properties.
Uniqueness
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate is unique due to its fused pyrimidine-thiazine ring system, which imparts distinct chemical and biological properties. Its ester and amine functional groups also contribute to its versatility in various reactions and applications .
Biological Activity
Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, research findings, and potential applications.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 223.25 g/mol
CAS Number: 69785-97-3
This compound features a fused pyrimidine-thiazine ring system, which contributes to its unique chemical properties and biological activities. The presence of an ester functional group and a secondary amine enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of ethyl cyanoacetate with thiourea under basic conditions, followed by reaction with an aldehyde or ketone. This method allows for the production of the compound in a controlled manner, optimizing yield and purity for subsequent biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties through various assays:
- Cell Proliferation Assays: In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. The IC values indicate its potency in reducing cell viability .
- Mechanism of Action: The mechanism by which this compound exerts its anticancer effects may involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Studies have reported that it can induce significant microtubule depolymerization at concentrations as low as 10 µM .
Comparative Activity
When compared to similar compounds, this compound exhibits unique properties due to its structural characteristics. For instance:
| Compound Type | Activity Level | Notes |
|---|---|---|
| Pyridazine Derivatives | Moderate | Similar biological activities but less potent |
| Pyrimidopyrimidines | Variable | Often exhibit diverse activities |
| Thioxopyrimidines | Low | Limited activity compared to thiazines |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antiproliferative Effects: In one study involving the NCI-60 cancer cell line panel, this compound demonstrated an average GI of approximately 10 nM across multiple sensitive cell lines. This suggests a strong potential for further development as an anticancer agent .
- Mechanistic Insights: Investigations into the mechanism of action revealed that this compound may activate apoptotic pathways through caspase activation and modulation of key regulatory proteins involved in cell survival .
- Microtubule Interaction: The compound's ability to interact with microtubules was highlighted in studies showing that it could effectively disrupt microtubule formation at low concentrations, further supporting its role as a potential chemotherapeutic agent .
Q & A
Q. Advanced
- NMR Spectroscopy : H and C NMR verify the fused pyrimidine-thiazine core and substituents (e.g., ethyl ester at δ 4.2–4.4 ppm for -OCHCH) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 223.05 for CHNOS) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts from incomplete cyclization .
How do structural modifications influence the biological activity of this compound?
Advanced
Structure-Activity Relationship (SAR) Insights :
What methodologies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Q. Advanced
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
- Dose-Response Curves : Triplicate measurements across a wider concentration range (e.g., 0.1–100 µM) improve reliability.
- Molecular Docking : Computational models (e.g., AutoDock Vina) reconcile discrepancies by predicting binding modes to targets like TRPA1 or viral proteases .
What are the challenges in purifying this compound, and how are they addressed?
Q. Advanced
- Byproduct Formation : Incomplete cyclization generates open-chain intermediates. Gradient silica gel chromatography (hexane/ethyl acetate) separates these impurities .
- Solubility Issues : Low solubility in polar solvents necessitates recrystallization from ethanol/dioxane mixtures (2:1 v/v) .
- Scale-Up Limitations : Flash chromatography with automated fraction collectors ensures reproducibility at multi-gram scales .
What mechanistic insights explain its anti-inflammatory or anticancer activity?
Q. Advanced
- Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2) by competitively binding to the active site, reducing prostaglandin E synthesis .
- Apoptosis Induction : In cancer cells, it activates caspase-3/7 via mitochondrial depolarization, confirmed by flow cytometry with Annexin V/PI staining .
How can researchers design derivatives for improved pharmacokinetic properties?
Q. Advanced
- Prodrug Strategies : Replace the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability .
- Metabolic Stability : Introduce fluorine at C5 to block CYP450-mediated oxidation, as shown in analogs with 80% higher half-life in plasma .
What synthetic strategies enable the introduction of diverse substituents on the pyrimidine ring?
Q. Advanced
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling installs aryl/alkyl amines at C2 or C4 positions .
- Suzuki-Miyaura Cross-Coupling : Attach heteroaryl groups (e.g., thiophene) using boronic acids and Pd(PPh) .
- Microwave-Assisted Synthesis : Reduces reaction time for halogenation (e.g., Br in DMF) from 8 hours to 30 minutes .
How does the compound interact with viral targets, and what assays validate this?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
